molecular formula C10H14N2O B13316487 3-Amino-3-(3-methylphenyl)propanamide

3-Amino-3-(3-methylphenyl)propanamide

Cat. No.: B13316487
M. Wt: 178.23 g/mol
InChI Key: RPNUYMZPAGIRJF-UHFFFAOYSA-N
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Description

3-Amino-3-(3-methylphenyl)propanamide is an organic compound with the molecular formula C10H14N2O. It is a derivative of propanamide, featuring an amino group and a methyl-substituted phenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 3-Amino-3-(3-methylphenyl)propanamide can be achieved through several synthetic routes. One common method involves the reaction of 3-methylbenzaldehyde with nitromethane to form 3-methyl-β-nitrostyrene. This intermediate is then reduced to 3-methylphenethylamine, which is subsequently acylated with acryloyl chloride to yield the desired product . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of catalysts and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Amino-3-(3-methylphenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. .

Scientific Research Applications

3-Amino-3-(3-methylphenyl)propanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Amino-3-(3-methylphenyl)propanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic ring can participate in π-π interactions, further affecting molecular pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

3-Amino-3-(3-methylphenyl)propanamide can be compared with other similar compounds, such as:

    3-Amino-3-phenylpropanamide: Lacks the methyl group on the phenyl ring, resulting in different chemical and biological properties.

    3-Amino-3-(4-methylphenyl)propanamide: The methyl group is positioned differently, affecting its reactivity and interactions.

    3-Amino-3-(2-methylphenyl)propanamide:

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

3-amino-3-(3-methylphenyl)propanamide

InChI

InChI=1S/C10H14N2O/c1-7-3-2-4-8(5-7)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H2,12,13)

InChI Key

RPNUYMZPAGIRJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(CC(=O)N)N

Origin of Product

United States

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